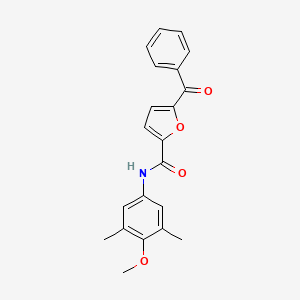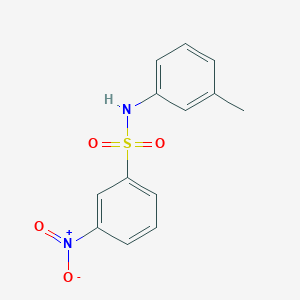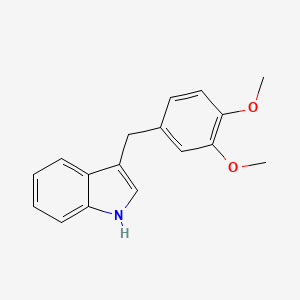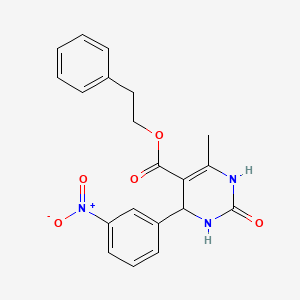![molecular formula C26H24N2O3 B5014324 4-[(mesitylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5014324.png)
4-[(mesitylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Mesitylamino)methylene]-2-(4-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione, commonly known as MMPI, is a chemical compound that belongs to the class of isoquinolinediones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of MMPI is primarily attributed to its ability to inhibit the activity of CDK4 and MMPs. CDK4 inhibition leads to cell cycle arrest and apoptosis, which is the basis of its anticancer activity. MMP inhibition leads to the prevention of extracellular matrix degradation, which is beneficial in the treatment of various diseases, including cancer, arthritis, and atherosclerosis. MMPI has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMPI are diverse and depend on the specific application. In cancer, MMPI has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation, MMPI has been found to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. In neurodegenerative diseases, MMPI has been shown to inhibit the production of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. MMPI has also been shown to exhibit cardioprotective effects by reducing oxidative stress and preventing myocardial damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using MMPI in lab experiments is its potency and specificity. MMPI exhibits high selectivity towards CDK4 and MMPs, making it an ideal tool for studying the role of these enzymes in various biological processes. However, the low yield of MMPI obtained through the synthesis method and its relatively high cost can be a limitation for lab experiments.
Zukünftige Richtungen
Several future directions can be explored in the field of MMPI research. One potential direction is the development of more efficient and cost-effective synthesis methods to increase the yield of MMPI. Another direction is the exploration of the potential applications of MMPI in the treatment of other diseases, such as diabetes and obesity. The role of MMPI in the regulation of cellular signaling pathways and gene expression can also be investigated to gain a better understanding of its mechanism of action. Finally, the development of MMPI derivatives with improved pharmacokinetic properties can be explored to enhance its therapeutic potential.
Synthesemethoden
The synthesis of MMPI involves the condensation reaction between mesitylamine and 4-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The product is then subjected to oxidation with potassium permanganate to obtain the final product. The yield of MMPI obtained through this method is around 50%.
Wissenschaftliche Forschungsanwendungen
MMPI has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit anticancer, anti-inflammatory, and antioxidant properties. In pharmacology, it has been found to act as a potent inhibitor of cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell division and proliferation. In biochemistry, MMPI has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPI has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-hydroxy-2-(4-methoxyphenyl)-4-[(2,4,6-trimethylphenyl)iminomethyl]isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-16-13-17(2)24(18(3)14-16)27-15-23-21-7-5-6-8-22(21)25(29)28(26(23)30)19-9-11-20(31-4)12-10-19/h5-15,30H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZSVNZKRKJADQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=C(N(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)amino]-4-oxobutanoate](/img/structure/B5014244.png)
![N-(4-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5014250.png)
![4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5014252.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]isonicotinamide](/img/structure/B5014265.png)
![1-(diphenylmethyl)-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B5014268.png)
![1-(2-bromo-4,5-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B5014275.png)
![1-ethoxy-2-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5014278.png)

![3-[(1-benzyl-1H-benzimidazol-2-yl)diazenyl]-2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole](/img/structure/B5014289.png)



![N~1~-[2-(benzylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5014322.png)
![2-({[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B5014333.png)